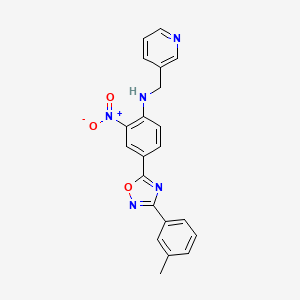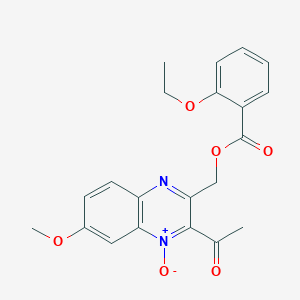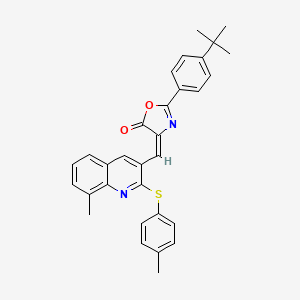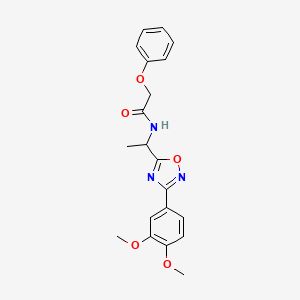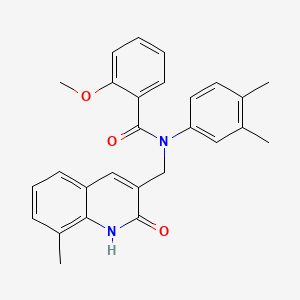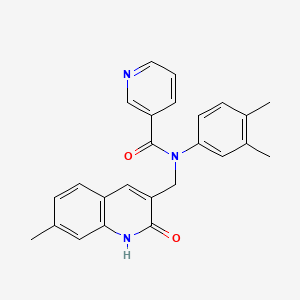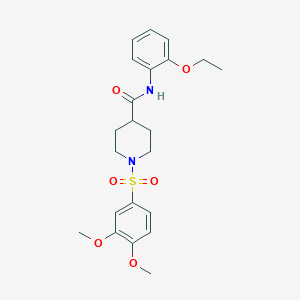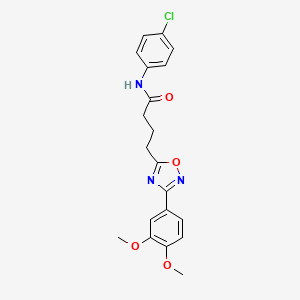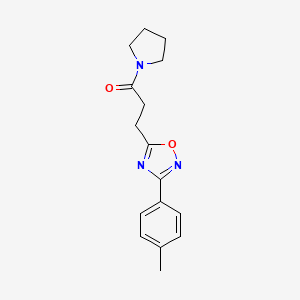
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound is also known by its chemical name, CMX-001.
Mecanismo De Acción
CMX-001 works by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. By inhibiting viral DNA polymerase, CMX-001 prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects:
CMX-001 has been shown to have a low toxicity profile and is well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 8-10 hours. CMX-001 is metabolized in the liver and excreted primarily in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using CMX-001 in lab experiments are its potent antiviral activity and low toxicity profile. However, the complex synthesis process and high cost of CMX-001 may limit its use in some research settings.
Direcciones Futuras
1. Development of more efficient and cost-effective synthesis methods for CMX-001.
2. Evaluation of CMX-001 in combination with other antiviral agents for the treatment of viral infections.
3. Investigation of the potential use of CMX-001 in the treatment of other diseases, such as cancer.
4. Development of new formulations of CMX-001 for improved delivery and efficacy.
5. Exploration of the mechanism of action of CMX-001 and its effects on viral DNA polymerase.
6. Investigation of the potential use of CMX-001 in agriculture and biotechnology for the control of viral infections in plants and animals.
In conclusion, CMX-001 is a synthetic compound that has shown promising antiviral activity and has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of viral infections and other diseases.
Métodos De Síntesis
The synthesis of CMX-001 involves several steps, including the protection of the purine base, the introduction of the tetrahydrofuran-2-ylmethyl group, and the deprotection of the purine base. The final product is obtained through a chlorination reaction. The synthesis of CMX-001 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CMX-001 has been extensively studied for its antiviral properties. It has been shown to be effective against a range of viruses, including herpes simplex virus, cytomegalovirus, and adenovirus. CMX-001 works by inhibiting viral replication, making it a promising candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
6-chloro-8-(2-methylpent-4-en-2-yl)-9-(oxolan-2-ylmethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-4-7-16(2,3)15-20-12-13(17)18-10-19-14(12)21(15)9-11-6-5-8-22-11/h4,10-11H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLADMJZPCNOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C1=NC2=C(N1CC3CCCO3)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



